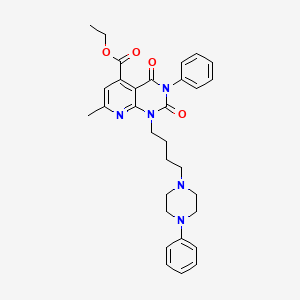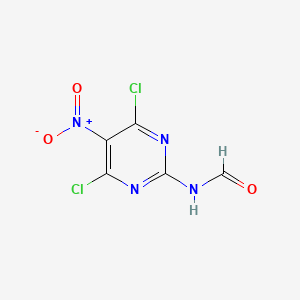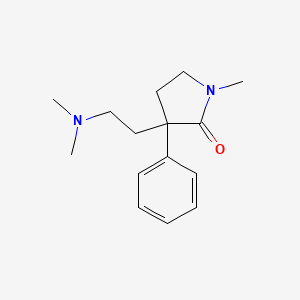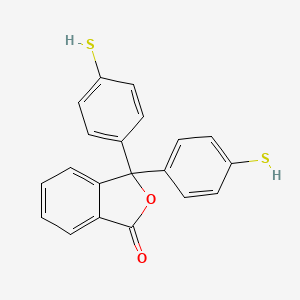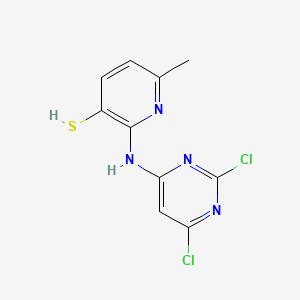![molecular formula C15H17N5S B12916884 N,N-Dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethan-1-amine CAS No. 106823-66-9](/img/structure/B12916884.png)
N,N-Dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine is a complex organic compound that features a purine ring system substituted with a phenyl group and a thioether linkage to a dimethylaminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a multi-step process starting from simple precursors such as formamide and glycine.
Phenyl Substitution: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative.
Thioether Formation: The thioether linkage is formed by reacting the purine derivative with a thiol compound.
Dimethylaminoethyl Substitution: Finally, the dimethylaminoethyl group is introduced through a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-2-((2-phenyl-1H-benzimidazol-1-yl)thio)ethanamine: Similar structure but with a benzimidazole ring instead of a purine ring.
N,N-Dimethyl-2-((2-phenyl-1H-imidazol-1-yl)thio)ethanamine: Contains an imidazole ring instead of a purine ring.
Uniqueness
N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine is unique due to its purine ring system, which is a common structural motif in many biologically active molecules, including nucleotides and certain drugs. This structural feature may confer specific biological activities and interactions that are distinct from those of similar compounds with different ring systems.
Eigenschaften
CAS-Nummer |
106823-66-9 |
|---|---|
Molekularformel |
C15H17N5S |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C15H17N5S/c1-20(2)8-9-21-15-12-14(17-10-16-12)18-13(19-15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,16,17,18,19) |
InChI-Schlüssel |
FVBWBKBXNOLRRS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCSC1=NC(=NC2=C1NC=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)
![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)
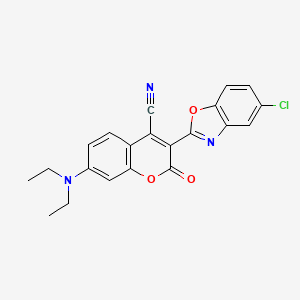
![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)
![(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916842.png)



